(Methyl-thiophen-3-ylmethyl-amino)-acetic acid
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Overview
Description
(Methyl-thiophen-3-ylmethyl-amino)-acetic acid is an organic compound with a unique structure that includes a thiophene ring, a methyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl-thiophen-3-ylmethyl-amino)-acetic acid typically involves the reaction of thiophene derivatives with methylamine and glycine. One common method includes the following steps:
Thiophene Derivative Preparation: Thiophene is first functionalized to introduce a methyl group at the 3-position.
Amine Introduction: The methylated thiophene is then reacted with methylamine to form the (Methyl-thiophen-3-ylmethyl-amino) intermediate.
Acetic Acid Addition: Finally, the intermediate is reacted with glycine under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Methyl-thiophen-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
(Methyl-thiophen-3-ylmethyl-amino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Methyl-thiophen-3-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, while the amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the amino and methyl groups.
2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol: Similar structure but with an ethanol group instead of acetic acid.
Thiophene-3-acetic acid: Similar structure but lacks the amino group.
Uniqueness
(Methyl-thiophen-3-ylmethyl-amino)-acetic acid is unique due to the combination of the thiophene ring, methyl group, and amino-acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[methyl(thiophen-3-ylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9(5-8(10)11)4-7-2-3-12-6-7/h2-3,6H,4-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLADSWPDTSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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